4-[2-(4-Methylphenyl)ethyl]piperidine
Overview
Description
“4-[2-(4-Methylphenyl)ethyl]piperidine” is a chemical compound with the molecular formula C14H21N . It has a molecular weight of 203.32 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-[2-(4-Methylphenyl)ethyl]piperidine” is1S/C14H21N/c1-12-2-4-13 (5-3-12)6-7-14-8-10-15-11-9-14/h2-5,14-15H,6-11H2,1H3
. The compound has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . Physical And Chemical Properties Analysis
“4-[2-(4-Methylphenyl)ethyl]piperidine” has a molecular weight of 203.32 g/mol . It has a computed XLogP3-AA value of 3.4, which is a measure of its lipophilicity . The compound has a topological polar surface area of 12 Ų .Scientific Research Applications
Piperidine Derivatives in Drug Design
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Specific Scientific Field
The field of drug discovery and pharmaceuticals is where piperidine derivatives, including “4-[2-(4-Methylphenyl)ethyl]piperidine”, are most commonly used .
Application Summary
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Methods of Application
The methods of application or experimental procedures would depend on the specific application of the piperidine derivative. For example, in drug synthesis, various intra- and intermolecular reactions are used to form various piperidine derivatives .
Results or Outcomes
The results or outcomes of using piperidine derivatives in drug design are vast. They have been found to be effective in treating a variety of conditions, as mentioned above .
Synthesis of Biologically Active Compounds
Specific Scientific Field
This application falls under the field of medicinal chemistry and drug synthesis .
Application Summary
Piperidine derivatives are used in the synthesis of biologically active compounds. They are key components in the structure of many pharmaceuticals .
Methods of Application
The methods involve various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Results or Outcomes
The outcomes of these syntheses are biologically active compounds that can be used in the development of new drugs .
Green Chemistry
Specific Scientific Field
This application is in the field of green chemistry .
Application Summary
Piperidine derivatives are synthesized using greener deep eutectic solvent media .
Methods of Application
The method involves a one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives .
Results or Outcomes
The outcome is the production of piperidine derivatives in a more environmentally friendly manner .
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-[2-(4-methylphenyl)ethyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15-11-9-14/h2-5,14-15H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMOWMWECFNJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406501 | |
Record name | 4-[2-(4-methylphenyl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methylphenyl)ethyl]piperidine | |
CAS RN |
654662-98-3, 26614-98-2 | |
Record name | 4-[2-(4-Methylphenyl)ethyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654662-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(4-methylphenyl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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